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Cat. No.: B8250926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6A,7-Dehydroboldine is a derivative of boldine, a major aporphine alkaloid found in the leaves

and bark of the Chilean boldo tree (Peumus boldus). Aporphine alkaloids are a class of

isoquinoline alkaloids with a wide range of documented biological activities. As a dehydro-

derivative, 6A,7-Dehydroboldine possesses a unique chemical structure that may confer

distinct physicochemical properties and pharmacological activities compared to its parent

compound. This technical guide provides a comprehensive overview of the known and

predicted physicochemical properties and solubility of 6A,7-Dehydroboldine, intended to serve

as a valuable resource for researchers in drug discovery and development.

Due to the limited availability of direct experimental data for 6A,7-Dehydroboldine, this guide

incorporates data from its closely related parent compound, boldine, to provide reasonable

estimations. All such instances are clearly indicated.

Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its

behavior in biological systems, influencing its absorption, distribution, metabolism, and

excretion (ADME) profile.
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General Properties
A summary of the general and computed physicochemical properties of 6A,7-Dehydroboldine
is presented in Table 1.

Property Value Source

Molecular Formula C₁₉H₁₉NO₄ PubChem

Molecular Weight 325.36 g/mol Biorbyt[1]

CAS Number 91599-23-4 PubChem[2]

Computed XLogP3 3.8 PubChem[2]

Hydrogen Bond Donor Count 2 PubChem[2]

Hydrogen Bond Acceptor

Count
5 PubChem[2]

Rotatable Bond Count 1 PubChem[2]

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, a

measure of lipophilicity.

Melting and Boiling Points
Experimental data for the melting and boiling points of 6A,7-Dehydroboldine are not readily

available in the surveyed literature. For aporphine alkaloids, the melting points can vary

significantly based on their specific structure and crystalline form.

pKa
The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state

of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with

biological targets. The experimental pKa value for 6A,7-Dehydroboldine has not been

reported. Aporphine alkaloids typically contain a basic nitrogen atom, and their pKa values are

generally in the range of 8.0 to 9.0.

Solubility Profile
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The solubility of a drug candidate is a critical factor for its formulation and bioavailability. While

specific quantitative solubility data for 6A,7-Dehydroboldine is not available, information from

a commercial supplier indicates that it can be supplied in dimethyl sulfoxide (DMSO),

suggesting good solubility in this organic solvent[1].

For a reasonable estimation of its solubility, data for the parent compound, boldine, is

presented in Table 2. It is anticipated that 6A,7-Dehydroboldine will exhibit a similar solubility

profile.

Solvent Solubility of Boldine Source

Ethanol ~30 mg/mL Cayman Chemical[3]

Dimethyl Sulfoxide (DMSO) ~50 mg/mL Cayman Chemical[3]

Dimethylformamide (DMF) ~50 mg/mL Cayman Chemical[3]

Aqueous Buffer (1:1

DMSO:PBS, pH 7.2)
~0.5 mg/mL Cayman Chemical[3]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the

compound in DMSO and then dilute with the aqueous buffer of choice.

Experimental Protocols
This section outlines standard experimental methodologies for determining the key

physicochemical properties discussed above. These protocols are generally applicable to

aporphine alkaloids.

Determination of Melting Point (Capillary Method)
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Sample Preparation

Measurement

Result

Grind the crystalline sample to a fine powder.

Pack the powder into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a melting point apparatus.

Heat the sample at a controlled rate (e.g., 1-2 °C/min).

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire sample becomes liquid (T2).

The melting point is reported as the range T1 - T2.

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8250926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8250926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Titration

Analysis

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent).

Calibrate a pH meter with standard buffers.

Titrate the solution with a standardized acid or base titrant.

Record the pH after each addition of titrant.

Plot the pH versus the volume of titrant added.

Determine the equivalence point(s) from the titration curve.

Calculate the pKa from the pH at the half-equivalence point.

Click to download full resolution via product page

Caption: Workflow for pKa Determination.

Determination of Solubility (Shake-Flask Method)
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Equilibration

Separation & Analysis

Result

Add an excess amount of the solid compound to a known volume of the solvent.

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration).

Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

The determined concentration represents the equilibrium solubility.

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.

Potential Signaling Pathways and Biological Activity
(Inferred from Boldine)
While direct studies on the biological activities of 6A,7-Dehydroboldine are limited, the

extensive research on its parent compound, boldine, provides valuable insights into its potential

pharmacological effects and mechanisms of action. Several key signaling pathways have been

identified as being modulated by boldine.

Anti-Inflammatory Pathways
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Boldine has demonstrated anti-inflammatory properties by targeting key inflammatory signaling

cascades.[4]
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(TNF-α, IL-6)
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Caption: Boldine's Anti-Inflammatory Action.

Apoptosis Induction in Cancer Cells
Boldine has been shown to induce apoptosis in cancer cells through the modulation of several

critical signaling pathways.[5]
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Caption: Boldine-Induced Apoptosis Pathways.

Inhibition of Notch Signaling
The Notch signaling pathway, often dysregulated in cancer, is another target of boldine.[6]
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Caption: Boldine's Inhibition of Notch Signaling.

Conclusion
This technical guide provides a summary of the available physicochemical and solubility data

for 6A,7-Dehydroboldine. While experimental data for this specific compound is scarce, the

information presented, including data from the closely related compound boldine, offers a

valuable starting point for researchers. The provided experimental protocols and the overview

of potential biological activities and signaling pathways are intended to facilitate further

investigation into the therapeutic potential of this and other dehydroaporphine alkaloids. As with

any derivative, it is crucial to experimentally verify these properties and biological activities for

6A,7-Dehydroboldine to fully elucidate its unique profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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